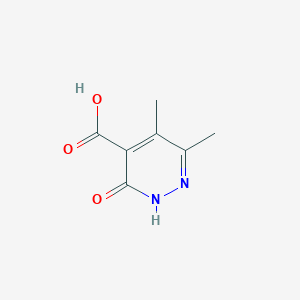

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid

Description

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS: 101861-29-4) is a heterocyclic carboxylic acid with the molecular formula C₇H₈N₂O₃ and a molecular weight of 168.15 g/mol . It is characterized by a pyridazine core substituted with two methyl groups at positions 5 and 6, a ketone group at position 3, and a carboxylic acid moiety at position 2. It is commercially available with a purity of ≥97% and is primarily used in laboratory settings .

Properties

IUPAC Name |

3,4-dimethyl-6-oxo-1H-pyridazine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-3-4(2)8-9-6(10)5(3)7(11)12/h1-2H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEEUHPHVIGBEJW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NN=C1C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-diaminopyridine with acetoacetic ester in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated through crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a wide range of functionalized compounds .

Scientific Research Applications

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

Substituent Effects :

- The methyl groups in the target compound increase lipophilicity compared to the unsubstituted analog (140.10 g/mol) while maintaining moderate molecular weight. In contrast, ethyl groups (196.20 g/mol) introduce greater steric hindrance, which may impact binding interactions in biological systems .

- Aromatic substituents (e.g., phenyl groups in CAS 292.29 g/mol) significantly elevate molecular weight and may enhance π-π stacking but reduce aqueous solubility .

Functional Group Impact: The carboxylic acid moiety at position 4 is a common feature in this family. However, derivatives with carbohydrazide groups (e.g., 6-(3-cyano-4-isobutoxyphenyl)-3-oxo-2,3-dihydropyridazine-4-carbohydrazide) exhibit stronger hydrogen-bonding interactions with enzymes like xanthine oxidase (XO), leading to higher inhibitory activity compared to carboxylic acid analogs .

Synthetic Utility: The target compound’s methyl groups make it a stable intermediate for further derivatization. For example, hydrazinolysis of similar pyridazine-carboxylic acids yields bioactive carbohydrazides, whereas hydrolysis produces less active carboxylic acids .

Key Findings :

- The carboxylic acid group in this compound limits direct enzyme inhibition due to weaker hydrogen-bonding capacity compared to carbohydrazides .

- Methyl substituents may improve membrane permeability, making the compound a viable precursor for prodrug development.

Physicochemical and Commercial Considerations

- Purity and Availability : The target compound is consistently available at ≥97% purity, whereas analogs like 5,6-diethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid are sold at lower purity (e.g., "Min." unspecified) .

- Cost: Derivatives with complex substituents (e.g., phenyl or thieno groups) are significantly more expensive due to challenging syntheses .

Biological Activity

5,6-Dimethyl-3-oxo-2,3-dihydropyridazine-4-carboxylic acid (CAS No. 101861-29-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anti-cancer properties, enzyme inhibition, and structure-activity relationships (SAR).

- Molecular Formula : C7H8N2O3

- Molecular Weight : 168.15 g/mol

- CAS Number : 101861-29-4

1. Anti-Cancer Activity

Recent studies have investigated the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising results in inhibiting the growth of tumor cells.

Case Study : A study evaluated the cytotoxicity of derivatives related to this compound against several cancer cell lines, including U251 (glioblastoma), PC-3 (prostate adenocarcinoma), and MCF-7 (breast adenocarcinoma). The results indicated that some derivatives exhibited significant inhibition percentages greater than 50% against HCT-15 (colorectal adenocarcinoma) cells, suggesting potential as an anti-cancer agent .

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 5,6-Dimethyl Derivative A | 9.24 ± 0.9 | HCT-15 |

| 5,6-Dimethyl Derivative B | 7.94 ± 1.6 | HCT-15 |

| Cisplatin | 21.4 ± 0.9 | HCT-15 |

| Gefitinib | 10.4 ± 1.8 | HCT-15 |

The above table illustrates the IC50 values of selected compounds compared to standard chemotherapeutics like Cisplatin and Gefitinib, indicating that some derivatives of the compound have lower IC50 values and thus higher potency against cancer cells .

2. Enzyme Inhibition

The compound has also been explored for its ability to inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism that is a target for gout treatment.

Research Findings : A series of compounds derived from pyridazine structures were synthesized and evaluated for their XO inhibitory activity. The most promising derivatives showed micromolar potency levels when compared to standard inhibitors like febuxostat and allopurinol . The docking studies indicated a novel interaction mode with the active site of XO, which differed from traditional inhibitors.

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications at specific positions on the pyridazine ring can significantly influence both potency and selectivity.

Key Insights :

- Substituents at positions 5 and 6 enhance cytotoxicity.

- The presence of a carboxylic acid group is vital for enzyme inhibition.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.